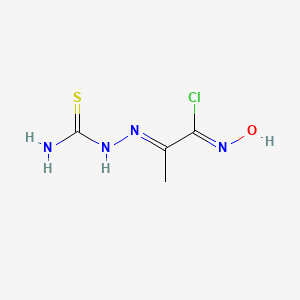![molecular formula C6H9ClO B14371056 2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene CAS No. 90262-31-0](/img/structure/B14371056.png)
2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene is an organic compound characterized by the presence of a chlorine atom and an allyl ether group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene typically involves the reaction of allyl chloride with an appropriate alcohol under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reaction Conditions: Reactions are typically carried out in polar solvents, such as water or alcohols, and may require heating or the use of catalysts.
Major Products Formed
Substitution Products: Alcohols, amines, and thiol derivatives.
Addition Products: Halogenated compounds, such as 2-chloro-3-[(prop-2-en-1-yl)oxy]propane.
Oxidation Products: Epoxides and other oxygenated compounds.
Aplicaciones Científicas De Investigación
2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are typically those associated with nucleophilic substitution and addition mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methyl-1-propene: Similar in structure but with a methyl group instead of an allyl ether group.
2-Chloro-3-methyl-1-propene: Another structurally related compound with a different substitution pattern.
Uniqueness
2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene is unique due to the presence of both a chlorine atom and an allyl ether group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
90262-31-0 |
|---|---|
Fórmula molecular |
C6H9ClO |
Peso molecular |
132.59 g/mol |
Nombre IUPAC |
2-chloro-3-prop-2-enoxyprop-1-ene |
InChI |
InChI=1S/C6H9ClO/c1-3-4-8-5-6(2)7/h3H,1-2,4-5H2 |
Clave InChI |
PSSTVFVMRIECEI-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
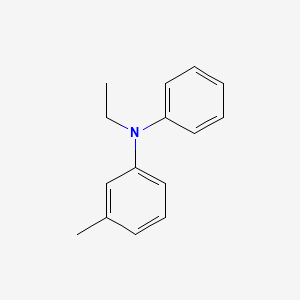

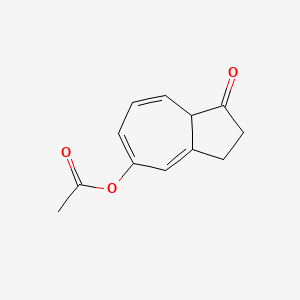
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
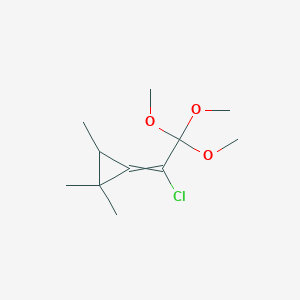

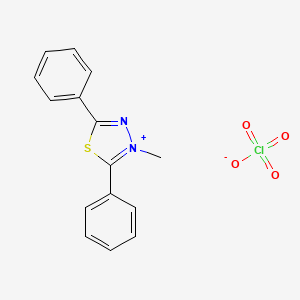
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)

